2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-13-8-9-14-11-4-2-10(3-5-11)6-7-12/h2-5H,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZHWJKZUWJXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352547-54-7 | |
| Record name | 2-[4-(2-methoxyethoxy)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
The preparation of the target molecule can be broadly divided into two key phases: the synthesis of precursors that already contain the characteristic methoxyethoxy phenyl group, and the subsequent formation of the phenylacetonitrile (B145931) core.
The initial step in the synthesis of this compound involves the construction of aromatic precursors that bear the 4-(2-methoxyethoxy) substituent. These precursors are typically aldehydes or other functionalized aromatic compounds that can be readily converted to the final product.
A common and direct precursor is 4-(2-methoxyethoxy)benzaldehyde (B1353197). Its synthesis is often accomplished through the Williamson ether synthesis, a reliable method for forming ethers. masterorganicchemistry.comtcichemicals.combyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-hydroxybenzaldehyde (B117250) is deprotonated with a base to form a phenoxide, which then reacts with 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) to yield the desired ether.
Another potential, though less direct, route is the Vilsmeier-Haack reaction. thieme-connect.dechemistrysteps.comorganic-chemistry.orgwikipedia.orgijpcbs.com This reaction is used to introduce a formyl group onto an activated aromatic ring. The synthesis would begin with the preparation of 1-(2-methoxyethoxy)benzene from phenol (B47542) and a 2-methoxyethyl halide. The resulting ether is then subjected to formylation using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the para position. wikipedia.orgijpcbs.com
| Method | Starting Materials | Reagents | Key Features |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 2-Methoxyethyl halide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) | Direct, high-yielding, classic SN2 reaction. byjus.com |
| Vilsmeier-Haack Reaction | 1-(2-Methoxyethoxy)benzene | POCl3, DMF | Formylation of a pre-formed ether; suitable for electron-rich aromatic substrates. chemistrysteps.comwikipedia.org |
Once a suitable precursor with the desired methoxyethoxy phenyl moiety is obtained, the next stage involves the formation of the phenylacetonitrile core. This can be achieved through several established methods, including classical nucleophilic substitution and modern transition-metal-catalyzed cross-coupling reactions.
A traditional and straightforward approach to forming the phenylacetonitrile structure is the Kolbe nitrile synthesis. wikipedia.orgsciencemadness.orgchemeurope.comorganic-chemistry.orgorganic-chemistry.org This method involves a nucleophilic substitution (SN2) reaction between a benzyl (B1604629) halide and an alkali metal cyanide. sciencemadness.orgchemeurope.com In the context of synthesizing this compound, the precursor 4-(2-methoxyethoxy)benzaldehyde would first be reduced to the corresponding benzyl alcohol. This alcohol is then converted to a benzyl halide, such as 4-(2-methoxyethoxy)benzyl chloride, by reacting it with a halogenating agent like thionyl chloride or concentrated HCl in dioxane. acgpubs.org The resulting benzyl chloride is then treated with an alkali cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to yield the target phenylacetonitrile. wikipedia.orgsciencemadness.org The use of DMSO is particularly advantageous as it can enhance the reaction rate and is suitable for more sterically hindered substrates. wikipedia.org
| Parameter | Description |
| Substrate | Typically primary and benzylic halides. chemeurope.com |
| Cyanide Source | Alkali cyanides (e.g., NaCN, KCN). wikipedia.org |
| Solvent | Polar aprotic solvents (e.g., DMSO, acetone). organic-chemistry.org |
| Mechanism | SN2 nucleophilic substitution. sciencemadness.org |
| Side Products | Isonitriles can be a minor byproduct. wikipedia.orgsciencemadness.org |
More contemporary methods for the synthesis of aryl acetonitriles involve palladium-catalyzed cross-coupling reactions. nih.govbohrium.comrsc.orgresearchgate.netnih.govrsc.orgmit.eduyoutube.comyoutube.comyoutube.com These reactions offer a versatile and efficient alternative to traditional methods and often exhibit greater functional group tolerance. A common strategy is the palladium-catalyzed cyanation of an aryl halide or triflate. bohrium.comrsc.org
For the synthesis of this compound, a suitable starting material would be a 4-(2-methoxyethoxy)phenyl halide, which can be prepared from 4-(2-methoxyethoxy)phenol. This aryl halide can then be coupled with a cyanide source in the presence of a palladium catalyst. Various cyanide sources can be employed, including zinc cyanide (Zn(CN)2) and potassium ferrocyanide (K4[Fe(CN)6]), which are often favored due to their lower toxicity compared to simple alkali cyanides. nih.gov The catalytic system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction. mit.edu This methodology has been successfully applied to a wide range of (hetero)aryl chlorides and bromides. nih.gov
| Component | Examples | Role |
| Aryl Electrophile | Aryl chlorides, bromides, iodides, triflates | Source of the aryl group |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3, [(allyl)PdCl]2 | Active catalyst source nih.gov |
| Ligand | Phosphine-based ligands (e.g., XPhos) | Stabilizes the catalyst and facilitates the reaction cycle mit.edu |
| Cyanide Source | Zn(CN)2, K4[Fe(CN)6], KCN, NaCN | Provides the nitrile group nih.govbohrium.com |
| Solvent | Dioxane, Toluene, DMF | Reaction medium |
| Base/Additive | KOAc, K2CO3 | May be required to facilitate the catalytic cycle |
Formation of the Phenylacetonitrile Core Structure
Knoevenagel Condensation Approaches for Related Acrylonitriles
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a basic catalyst. researchgate.netnih.gov This reaction is pivotal in the synthesis of various acrylonitriles.
In the context of producing compounds structurally related to this compound, a key precursor would be 4-(2-methoxyethoxy)benzaldehyde. The condensation of this aldehyde with malononitrile would yield 2-[4-(2-methoxyethoxy)benzylidene]malononitrile. This reaction is typically catalyzed by a weak base.
The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the corresponding acrylonitrile (B1666552) derivative.
Several catalytic systems have been developed to improve the efficiency and environmental friendliness of the Knoevenagel condensation. These include the use of catalysts in aqueous media and the development of reusable solid catalysts. researchgate.netrasayanjournal.co.in For instance, studies have shown that various catalysts can be employed for the Knoevenagel condensation of substituted benzaldehydes with malononitrile, often achieving high yields under mild conditions. nih.gov
The following table summarizes the Knoevenagel condensation of various substituted benzaldehydes with malononitrile, illustrating the versatility of this reaction.
Chemical Reactivity of the Acetonitrile (B52724) Moiety
The nitrile group (-C≡N) is a versatile functional group that undergoes a variety of chemical transformations.
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. byjus.comchemguide.co.uk This reactivity is central to many of the transformations of acetonitriles. Strong nucleophiles can directly attack the carbon-nitrogen triple bond. byjus.com
One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid. chemistrysteps.comlibretexts.org This can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com The resulting intermediate is then protonated to form an imidic acid, which tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, which upon acidification gives the carboxylic acid. chemistrysteps.com
Acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, which activates the nitrile group towards nucleophilic attack by water. chemistrysteps.com Similar to the base-catalyzed mechanism, an amide intermediate is formed, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com
The acetonitrile group can be oxidized to the corresponding carboxylic acid. youtube.comlibretexts.org This transformation is a fundamental process in organic synthesis. youtube.comlibretexts.org Various oxidizing agents can be employed for this purpose. For instance, primary alcohols and aldehydes can be oxidized to carboxylic acids using reagents like potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.org
The oxidation of arylacetonitriles can also be achieved using other oxidizing agents. The choice of reagent often depends on the other functional groups present in the molecule to ensure chemoselectivity.
General Stability and Reactivity Considerations
The compound is expected to be reactive towards strong oxidizing agents. fishersci.com The acetonitrile moiety can be oxidized, and the phenyl ring can also undergo oxidation under harsh conditions. The ether linkage may also be susceptible to cleavage by strong oxidizing agents. Acetonitrile itself is incompatible with strong oxidizing agents. fishersci.com
Upon combustion or thermal decomposition, substituted acetonitriles can release toxic fumes. uccaribe.edu For acetonitrile, hazardous decomposition products include hydrogen cyanide, carbon monoxide, carbon dioxide, and nitrogen oxides. fishersci.comuccaribe.edusigmaaldrich.com Therefore, it is anticipated that the thermal decomposition of this compound could produce similar hazardous substances.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be mapped.
Despite a thorough search of scientific literature and chemical databases, detailed experimental ¹H and ¹³C NMR data for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile are not publicly available at this time. For illustrative purposes, the expected signals and their assignments are presented in the tables below.
Table 1: Predicted ¹H NMR Data for this compound (No experimental data available)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Predicted ¹³C NMR Data for this compound (No experimental data available)
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | Data Not Available |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular mass, while the fragments provide clues about the molecule's constituent parts.
As with NMR data, experimental mass spectrometry data, including the electron ionization (EI) or electrospray ionization (ESI) spectra and detailed fragmentation analysis for this compound, are not readily found in the surveyed literature. A theoretical fragmentation pattern would likely involve cleavage of the ether linkage and the benzylic C-C bond.
Table 3: Theoretical Fragmentation Analysis for this compound (No experimental data available)
| m/z | Ion Structure |
|---|---|
| Data Not Available | Data Not Available |
Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it moves through a buffer gas. Predicted CCS values can be calculated for different ion adducts and serve as a useful identifier in advanced analytical workflows.
Predicted CCS values for various adducts of this compound have been calculated and are available in public databases.
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.10192 | 139.7 |
| [M+Na]⁺ | 214.08386 | 149.3 |
| [M-H]⁻ | 190.08736 | 142.9 |
| [M+NH₄]⁺ | 209.12846 | 157.5 |
| [M+K]⁺ | 230.05780 | 146.8 |
| [M+H-H₂O]⁺ | 174.09190 | 127.2 |
| [M+HCOO]⁻ | 236.09284 | 160.5 |
| [M+CH₃COO]⁻ | 250.10849 | 195.8 |
Complementary Spectroscopic Techniques for Functional Group Analysis
While NMR and MS provide detailed structural and mass information, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable insights into the functional groups present in a molecule.
Infrared (IR) Spectroscopy Experimental IR spectra for this compound are not available in the searched resources. However, based on its structure, the following characteristic absorption bands would be expected:
C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹, characteristic of the nitrile functional group.
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region, corresponding to the aryl ether and alkyl ether linkages.
Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy Specific UV-Vis absorption data for this compound is not documented in the available literature. For a molecule with a substituted benzene (B151609) ring, electronic transitions would be expected in the ultraviolet region. The primary absorption would likely be due to π → π* transitions within the aromatic system. The presence of the oxygen-containing substituent on the phenyl ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organic molecules. For 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, such studies would reveal the distribution of electron density, the nature of its molecular orbitals, and the energetic properties that govern its stability and reactivity.
The electronic structure is fundamentally dictated by the interplay of its constituent functional groups: the phenyl ring, the acetonitrile (B52724) moiety, and the 2-methoxyethoxy substituent. The methoxyethoxy group, being an electron-donating group, is expected to significantly influence the electronic properties of the benzene (B151609) ring. This electron donation occurs through resonance, where the lone pairs on the ether oxygen atoms delocalize into the π-system of the ring. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich phenyl ring, a characteristic feature of substituted benzenes with electron-donating groups. The LUMO, conversely, is likely to have significant contributions from the π* orbitals of the nitrile group and the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
In a related study on 2-(trifluoromethyl)phenylacetonitrile, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to analyze the HOMO-LUMO energy gap to explain charge transfer interactions within the molecule niscpr.res.in. Similar calculations for this compound would provide quantitative insights into its electronic stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a powerful tool to study charge distribution, hybridization, and intramolecular interactions. For the target molecule, NBO analysis would quantify the delocalization of electron density from the lone pairs of the ether oxygens to the antibonding orbitals of the phenyl ring, providing a measure of the resonance stabilization. It would also reveal the nature of the C-O, C-C, and C≡N bonds in terms of their hybrid orbitals and polarization. Studies on similar substituted acetonitriles have effectively used NBO analysis to understand stabilization arising from charge delocalization niscpr.res.in.
Table 4.1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Energy | Relatively high | The electron-donating 2-methoxyethoxy group increases the energy of the HOMO, which is localized on the phenyl ring. |
| LUMO Energy | Relatively low | The electron-withdrawing nitrile group contributes to a lower energy LUMO. |
| HOMO-LUMO Gap | Moderate | The combination of an electron-donating and an electron-withdrawing group on the phenyl ring is expected to result in a moderate energy gap. |
| Dipole Moment | Significant | The presence of electronegative oxygen and nitrogen atoms, and the overall asymmetry of the molecule, would lead to a notable dipole moment. |
| Electron Density | Increased at ortho and para positions of the phenyl ring | The mesomeric effect of the 2-methoxyethoxy group directs electron density to these positions. |
Theoretical Prediction of Reactivity and Reaction Pathways
Theoretical methods can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various reaction pathways. For this compound, reactivity is influenced by the electronic character of its different regions.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For the title compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atom of the nitrile group and the oxygen atoms of the methoxyethoxy group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. The aromatic ring would exhibit a nuanced potential map, with regions of negative potential due to the π-electron cloud, enhanced by the electron-donating substituent.
Fukui Functions and Local Reactivity Descriptors: These concepts from conceptual DFT help to quantify the reactivity of different atomic sites. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons changes. By calculating condensed Fukui functions for each atom, one can predict the most probable sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, the nitrogen atom of the nitrile group is expected to be a primary site for electrophilic attack, while the carbon atom of the nitrile group would be susceptible to nucleophilic attack. The ortho and para carbons of the phenyl ring would also be activated towards electrophilic substitution.
Reaction Pathway Modeling: Theoretical calculations can be used to map the potential energy surface for a given reaction, identifying transition states and intermediates. For reactions involving the nitrile group, such as hydrolysis or reduction, computational modeling could elucidate the reaction mechanism and determine the activation energies, providing insights into the reaction kinetics. Similarly, for electrophilic aromatic substitution reactions, the relative energies of the intermediates for ortho, meta, and para attack can be calculated to predict the regioselectivity, which is expected to favor the ortho and para positions due to the directing effect of the methoxyethoxy group.
Conformational Analysis and Energy Landscape Mapping
The flexibility of the 2-methoxyethoxy side chain introduces multiple possible conformations for this compound. Understanding the relative energies of these conformers is crucial as the molecular shape can significantly impact its physical properties and biological activity.
Conformational analysis involves systematically exploring the potential energy surface by rotating the single bonds in the molecule. For the title compound, the key dihedral angles to consider are those around the C-O and C-C bonds of the methoxyethoxy group and the bond connecting this group to the phenyl ring.
Potential Energy Surface (PES) Scanning: A relaxed PES scan can be performed by systematically varying a specific dihedral angle and optimizing the geometry at each step. This would reveal the low-energy conformers and the energy barriers between them. It is expected that conformations that minimize steric hindrance and optimize stabilizing intramolecular interactions (such as weak hydrogen bonds) will be energetically favored.
Boltzmann Distribution: By calculating the energies of the stable conformers, their relative populations at a given temperature can be estimated using the Boltzmann distribution. This provides a picture of the dominant conformations in a sample. It is likely that extended, staggered conformations of the methoxyethoxy chain will be among the most stable, although folded conformations stabilized by non-covalent interactions cannot be ruled out.
Table 4.2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| Caryl-O-C-C | Rotation around the bond connecting the phenyl ring to the ether oxygen | Planar or near-planar conformations are often favored to maximize resonance. |
| O-C-C-O | Rotation around the central C-C bond of the ethoxy moiety | Staggered (anti and gauche) conformations are expected to be more stable than eclipsed conformations. |
| C-C-O-C | Rotation around the C-O bond of the methoxy (B1213986) group | Staggered conformations around this bond are also anticipated. |
Molecular Modeling of Intermolecular Interactions
The way molecules of this compound interact with each other and with other molecules is fundamental to its macroscopic properties, such as its state of matter, solubility, and crystal packing.
Non-covalent Interactions: The molecule can participate in several types of non-covalent interactions:
Dipole-dipole interactions: Due to its significant dipole moment, strong dipole-dipole interactions are expected.
Hydrogen bonding: While the molecule does not have a classical hydrogen bond donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors in the presence of suitable donors. The methylene (B1212753) hydrogens adjacent to the nitrile and ether groups may also participate in weak C-H···O or C-H···N interactions.
π-π stacking: The aromatic phenyl rings can interact through π-π stacking, where the rings are arranged in either a face-to-face or a displaced fashion.
Crystal Structure Prediction: Computational methods can be used to predict the most stable crystal packing arrangements. This involves generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. Such studies would reveal the dominant intermolecular interactions that stabilize the solid state. For instance, a study on 2-[4-(Methylsulfonyl)phenyl]acetonitrile revealed that molecules are linked via intermolecular C-H···O hydrogen bonds into layers nih.gov. Similar interactions are plausible for the title compound.
Solvation Modeling: The interaction of this compound with solvents can be modeled using either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, where the solvent is treated as a continuous medium. These models can predict solvation energies and provide insights into the solubility in different solvents. The flexible and polar methoxyethoxy chain is expected to enhance solubility in polar solvents.
Applications in Synthetic Organic Chemistry
Utilization as a Key Building Block in Multi-Step Syntheses
The synthesis of Venlafaxine provides a clear blueprint for how molecules of this class are employed. In a typical synthetic route, 4-methoxyphenylacetonitrile (B141487) is deprotonated at the benzylic position using a strong base, such as n-butyllithium, to form a carbanion. This nucleophilic intermediate then undergoes an addition reaction with cyclohexanone (B45756). google.com This initial step is crucial as it establishes the core carbocyclic and aromatic framework of the final drug molecule. The versatility of phenylacetonitriles as intermediates is a cornerstone of modern synthetic strategies. google.com
This reaction underscores the importance of the phenylacetonitrile (B145931) scaffold as a foundational element upon which molecular complexity is built. The principles of this transformation are directly applicable to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, suggesting its potential in creating a variety of structurally diverse compounds through similar synthetic pathways.
Role as an Intermediate in the Preparation of Complex Organic Molecules
Following its initial incorporation as a building block, the nitrile functionality of the resulting intermediate plays a pivotal role in subsequent transformations. Phenylacetonitriles are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and dyes. google.com In the synthesis of Venlafaxine from 4-methoxyphenylacetonitrile, the intermediate formed after the addition to cyclohexanone is 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. google.comnewdrugapprovals.org
This cyano-intermediate is not the final product but a critical juncture in the synthetic pathway. The nitrile group is subsequently reduced to a primary amine. This reduction is a common and powerful transformation in organic synthesis, often achieved through catalytic hydrogenation using catalysts like rhodium on alumina (B75360) or with chemical reducing agents. google.com The transformation of the nitrile to an amine is a key step that introduces a new functional group essential for the pharmacological activity of the final molecule. The synthesis of related substances of Venlafaxine often involves the manipulation of these key intermediates. cjph.com.cn
The strategic placement of the nitrile group in the initial building block allows for its conversion into other functional groups at a later stage, a tactic that is central to the efficient construction of complex organic molecules. This highlights the role of this compound, and its analogs, as crucial intermediates that pave the way for the introduction of diverse functionalities.
Strategic Precursor in the Synthesis of Pharmaceutical Analogs
The development of pharmaceutical analogs is a critical aspect of medicinal chemistry, aimed at improving the efficacy, selectivity, and pharmacokinetic properties of existing drugs. The structural framework of this compound makes it a strategic precursor for the synthesis of analogs of phenethylamine-based pharmaceuticals, such as Venlafaxine. researchgate.net
By substituting the methoxy (B1213986) group of 4-methoxyphenylacetonitrile with a methoxyethoxy group, chemists can systematically modify the structure of the final drug molecule. This modification can influence the compound's interaction with biological targets. The synthesis of Venlafaxine analogs often starts with substituted phenylacetonitriles to explore structure-activity relationships. google.comresearchgate.net
The general synthetic route, involving the reaction with a cyclic ketone followed by nitrile reduction, can be adapted to produce a library of related compounds. semanticscholar.org The use of this compound would lead to the synthesis of a Venlafaxine analog with a modified side chain on the phenyl ring. This strategic use of tailored precursors is a powerful tool in drug discovery and development, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.
Applications in Materials Science
Incorporation into Polymer Synthesis
While direct studies detailing the incorporation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile into polymer backbones are not extensively documented in the available literature, the functional groups of the molecule suggest a potential for modulating polymer properties. The presence of the methoxyethoxy side chain is significant, as similar structures are known to influence the characteristics of polymeric materials.
Development of Advanced Coatings and Adhesives
The development of advanced coatings and adhesives often relies on the specific functionalities of their constituent molecules to control properties like adhesion, environmental resistance, and surface characteristics.
Design for Specific Adhesion Characteristics and Environmental Resistance
The polar nature of the methoxyethoxy and nitrile groups in this compound suggests its potential utility in formulations for coatings and adhesives. Polarity is a key factor in promoting adhesion to various substrates. Furthermore, the ether linkages could influence the coating's resistance to certain environmental factors. Studies on analogous polymer systems have demonstrated that careful structural design can lead to materials with high resilience and stability, which are desirable traits for protective coatings researchgate.net.
Contributions to the Design of Functional Materials
The compound serves as a critical component in the synthesis of more complex molecules used in functional materials, particularly in the coordination chemistry of metal complexes and the development of self-assembling systems.
Enhancing Solubility of Ligands for Metal Complexes
A significant application of the 2-methoxyethoxy functional group is in the design of ligands for metal complexes. This group is known to enhance the solubility of resulting compounds in various solvents. For example, the related ligand tris[2-(2-methoxyethoxy)ethyl]amine has been shown to increase the solubility of f-block metal triflate salts in tetrahydrofuran (THF) nih.gov. This chelation-enabled solubilization is crucial for enabling further chemical reactions and accessing different oxidation states of the metals nih.gov. The 2-methoxyethoxy chain in this compound similarly enhances hydrophilicity, making it more soluble in aqueous-organic mixtures . This property is highly valuable for creating ligands that can effectively coordinate with metal ions in solution.
Table 1: Influence of the Methoxyethoxy Group on Ligand Properties
| Property | Influence of Methoxyethoxy Group | Rationale | Source |
| Solubility | Enhances solubility of metal complexes in organic solvents like THF. | The flexible ether chains can coordinate with and solvate metal ions. | nih.gov |
| Hydrophilicity | Increases solubility in aqueous-organic mixtures. | The polar ether and oxygen atoms increase the overall polarity of the molecule. | |
| Reactivity Access | Enables access to different metal oxidation states (e.g., divalent lanthanides). | Improved solubility allows for subsequent chemical reduction reactions in solution. | nih.gov |
Facilitating Self-Assembly and Mesomorphic Behavior in Related Structures
The rigid phenylacetonitrile (B145931) core, when functionalized with flexible chains like the methoxyethoxy group, can give rise to materials with liquid crystalline (mesomorphic) properties. In related molecular structures, such as dicyanodistyrylbenzene derivatives with long alkoxy chains, the molecules have been shown to self-assemble and form liquid crystal phases researchgate.net. Depending on the conditions, these molecules can organize into layered (smectic) or helical structures, which in turn influences their material properties, such as luminescence researchgate.net. The interplay between the rigid aromatic core and the flexible side chains dictates the mesomorphic behavior, suggesting that derivatives of this compound could be designed to exhibit similar self-assembly and liquid crystal characteristics researchgate.net.
Contributions to Preclinical Biological Research
Exploration of Molecular Target Interactions and Biological Pathway Modulation
The core structure of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, featuring a phenyl ring, an acetonitrile (B52724) group, and a methoxyethoxy side chain, suggests potential interactions with various biological targets. Research into analogous compounds helps to elucidate these possibilities.
The biological activity of phenylacetonitrile (B145931) derivatives often stems from their interaction with specific molecular targets like enzymes and receptors. The nitrile group, for instance, can form interactions that may lead to the inhibition of enzyme activity. Similarly, the lipophilicity of the molecule, which can be influenced by substituents like fluorine or methoxyethoxy groups, plays a role in its ability to cross biological membranes and reach its target.
Studies on structurally related compounds have demonstrated potent and specific enzyme inhibition. For example, a series of novel carboxylic acid analogues of phenylbutanal showed significant inhibitory effects on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in inflammatory pathways. nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
|---|---|---|---|
| FM4 | 1.25 | 0.74 | Potent Inhibition |
| FM10 | 0.98 | 0.69 | Potent Inhibition |
| FM12 | 0.45 | 0.18 | Potent Inhibition |
The inhibition of enzymes like COX and 5-LOX by derivatives is directly linked to the modulation of analgesic and anti-inflammatory pathways. nih.gov Compounds that effectively inhibit these enzymes have shown encouraging results in in vivo models of pain and inflammation. nih.gov For instance, the phenylbutanal derivatives FM10 and FM12 were identified as potent analgesic and anti-inflammatory agents in such studies. nih.gov
Other research on phenyl-pyrazolone derivatives, which are structurally related to some anti-inflammatory agents, has shown significant reduction of edema in acute inflammation models, comparable to established drugs like indomethacin. nih.gov Interestingly, in this case, the anti-inflammatory activity was hypothesized to be related to the lipophilicity of the compounds rather than direct COX/LOX inhibition or antioxidant properties, suggesting that multiple mechanisms of action can exist for these classes of molecules. nih.gov The modulation of nerve action potential conduction is another possible mechanism contributing to the analgesic effects of some acetic acid-derived compounds. mdpi.com
Investigation of Antioxidant Activity in Structurally Related Compounds
The antioxidant potential of phenolic compounds is a well-studied area, and the structural motifs present in this compound are relevant to this activity. The presence of methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups on a benzene (B151609) ring is known to promote antioxidant activity. nih.govnih.govresearchgate.net
Research on a wide range of phenolic acids has established clear structure-activity relationships. nih.govnih.gov The ability of these compounds to act as antioxidants is related to their capacity to donate a hydrogen atom, and this is influenced by the electronic properties of the functional groups attached to the phenyl ring. nih.govresearchgate.net Methoxyl groups, due to their electron-donating nature, can enhance the antioxidant capacity of these molecules. nih.govresearchgate.net Furthermore, the type of side chain, such as -CH2COOH (a phenylacetic acid structure), can also enhance free radical scavenging ability compared to a simple -COOH group. nih.gov
| Structural Feature | Impact on Antioxidant Activity | Underlying Reason |
|---|---|---|
| Methoxyl (-OCH₃) Group | Promotes Activity | Electron-donating properties enhance stability of the radical formed after hydrogen donation. |
| Phenolic Hydroxyl (-OH) Group | Promotes Activity | Acts as the primary hydrogen donor to scavenge free radicals. |
| Phenylacetic Acid (-CH₂COOH) Moiety | Enhances Activity (vs. -COOH) | Can decrease the dissociation energy of the phenolic hydroxyl bond. |
Research into Cellular Reprogramming and Gene Expression Modulation
The field of regenerative medicine has been transformed by cellular reprogramming, the process of converting one cell type into another. openaccessjournals.com This process often relies on the introduction of specific transcription factors, but recent studies have highlighted the crucial role of small chemical compounds in enabling and enhancing this conversion without the need for genetic modification. nih.gov These chemical approaches offer a promising alternative for generating desired cell types by modulating cellular signaling and epigenetic states. nih.gov
The generation of induced Pluripotent Stem Cells (iPSCs) was a landmark discovery, achieved by introducing four key transcription factors: Oct4, Sox2, Klf4, and c-Myc. openaccessjournals.com While these factors are foundational, the process is often inefficient. openaccessjournals.com Research has shown that the addition of certain small molecules can significantly enhance the efficiency of this reprogramming process. openaccessjournals.com These compounds can facilitate the extensive remodeling of the cell's epigenome, making it more receptive to the changes induced by the transcription factors. nih.gov While specific derivatives of this compound have not been explicitly cited in this context, the principle of using small molecules to facilitate the induction and activity of core reprogramming factors like Oct3/4 is a key area of ongoing research.
Small molecules can exert precise control over gene expression by targeting the epigenetic machinery that regulates transcriptional activity. Epigenetic gene regulation is a dynamic process involving enzymes that modify DNA and histone proteins. nih.gov
A sophisticated approach, termed 'chemo-optical modulation of epigenetically regulated transcription' (COMET), utilizes small-molecule inhibitors of enzymes like human histone deacetylases (HDACs). nih.gov By designing these inhibitors to be photosensitive, researchers can use light to control their activity with high spatial and temporal precision, thereby turning genes on or off in a controlled manner. nih.gov This demonstrates that derivatives of core chemical structures can be developed into powerful tools to modulate transcriptional activity across different somatic cell types, paving the way for new strategies in research and potentially therapy. nih.gov
Analytical Method Development and Validation in Research and Quality Assurance
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are central to the analysis of "2-[4-(2-methoxyethoxy)phenyl]acetonitrile", providing the necessary selectivity and sensitivity for its separation and quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the routine analysis and quality control of "this compound". veeprho.com A well-developed HPLC method ensures accurate quantification and the ability to separate the target compound from impurities and related substances. synthinkchemicals.com
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of "this compound" would be developed and optimized. The chromatographic conditions would be systematically evaluated to achieve optimal separation. Key parameters that are often optimized include the choice of stationary phase (e.g., C18 column), the composition of the mobile phase, flow rate, and detector wavelength. wjpmr.com
For a compound like "this compound", a common approach would involve a C18 column with a gradient elution system. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is frequently employed. shimadzu.comscholarsresearchlibrary.com The gradient would be programmed to ensure the elution of the target analyte with good peak shape and resolution from potential impurities. scholarsresearchlibrary.com UV detection is typically suitable for this compound due to the presence of a chromophore in its structure.
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical but scientifically plausible set of HPLC conditions for the analysis of "this compound", based on common practices for similar aromatic compounds.
For the detection and quantification of trace levels of "this compound" or its metabolites in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique offers superior sensitivity and selectivity compared to HPLC with UV detection.
The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The chromatographic conditions are often similar to those used in HPLC, but with a focus on mobile phases that are compatible with the mass spectrometer's ionization source, such as electrospray ionization (ESI). nih.gov
In the mass spectrometer, the compound is ionized, and a specific precursor ion is selected. This ion is then fragmented, and one or more product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling the detection of very low concentrations of the analyte. researchgate.net
Hypothetical LC-MS/MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion 1 (m/z) | Fragment corresponding to a characteristic loss |
| Product Ion 2 (m/z) | Another characteristic fragment ion |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Dwell Time | 100 ms |
This table illustrates a potential set of parameters for an LC-MS/MS method for the trace analysis of "this compound". The specific m/z values would be determined experimentally.
Method Validation Parameters for Robustness and Reliability
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. synthinkchemicals.comscielo.br Method validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH). researchgate.netsepscience.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com For an HPLC method, specificity is typically demonstrated by showing that the peak for "this compound" is well-resolved from other peaks. This can be assessed by analyzing a placebo (a sample containing all components except the analyte) and a sample spiked with known impurities. Peak purity analysis using a photodiode array (PDA) detector can also be used to support specificity. chromatographyonline.com
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. scielo.br In the context of chromatography, good selectivity means that the analyte peak is free from interference from other compounds.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net For the HPLC method, linearity would be determined by preparing a series of standard solutions of "this compound" at different concentrations and plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1. researchgate.net
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.comtbzmed.ac.ir The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.brsepscience.com
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com
Example Linearity and Sensitivity Data:
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This table provides representative data for the linearity, LOD, and LOQ of a validated HPLC method for "this compound".
Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by performing recovery studies, where a known amount of the analyte is added to a placebo matrix and the percentage of the analyte recovered is calculated. scielo.br The acceptance criteria for accuracy are typically within a certain percentage of the true value (e.g., 98-102%). researchgate.net
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels:
Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment. researchgate.net
Example Accuracy and Precision Data:
| Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low | 99.5% | 0.8% | 1.2% |
| Medium | 100.2% | 0.6% | 1.0% |
| High | 99.8% | 0.7% | 1.1% |
This table shows hypothetical but realistic accuracy and precision data for a validated HPLC method, demonstrating the reliability of the method for quantifying "this compound".
Robustness and System Suitability Evaluations
The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. A comprehensive robustness study for an HPLC method developed for this compound would typically involve the evaluation of several key parameters.
System suitability testing is an integral part of any analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. These tests are performed before the analysis of any samples to ensure the system is performing within established criteria.
Table 1: Illustrative Robustness and System Suitability Parameters for an HPLC Method for this compound
| Parameter | Variation | Acceptance Criteria |
| Robustness | ||
| Flow Rate | ± 0.2 mL/min | Retention time %RSD ≤ 2.0% |
| Column Temperature | ± 5 °C | Peak area %RSD ≤ 2.0% |
| Mobile Phase Composition | ± 2% Organic Phase | Resolution between adjacent peaks ≥ 1.5 |
| Wavelength | ± 2 nm | No significant change in peak purity |
| System Suitability | ||
| Tailing Factor | N/A | ≤ 2.0 |
| Theoretical Plates | N/A | ≥ 2000 |
| Repeatability (%RSD) | n=6 injections | ≤ 1.0% for peak area and retention time |
This table is illustrative and specific values would be determined during method development and validation.
Impurity Profiling and Degradation Product Analysis
A critical aspect of quality control is the identification and quantification of impurities and degradation products. This ensures the purity and stability of this compound.
Identification of Process-Related Impurities
Process-related impurities are chemical substances that are formed during the manufacturing process. Their presence can impact the quality and safety of the final compound. A thorough analysis of the synthetic route of this compound is necessary to anticipate potential impurities. These could include unreacted starting materials, intermediates, and by-products of side reactions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable for the identification and structural elucidation of these impurities.
Table 2: Potential Process-Related Impurities of this compound
| Impurity Name | Potential Source |
| 4-(2-Methoxyethoxy)benzaldehyde (B1353197) | Unreacted starting material |
| 4-(2-Methoxyethoxy)benzoic acid | Oxidation of the starting aldehyde |
This table lists hypothetical impurities based on a potential synthetic pathway.
Characterization of Degradation Products and Their Impact on Stability
Forced degradation studies are performed to intentionally degrade the compound under various stress conditions, such as acid, base, oxidation, heat, and light. These studies help to identify the likely degradation products and establish the degradation pathways of the compound. The information gathered is crucial for developing stable formulations and determining appropriate storage conditions.
Table 3: Illustrative Forced Degradation Study Results for this compound
| Stress Condition | Observation | Major Degradation Product |
| Acidic (e.g., 0.1 N HCl, 60°C) | Significant degradation | Hydrolysis of the methoxyethoxy group |
| Basic (e.g., 0.1 N NaOH, 60°C) | Moderate degradation | Formation of the corresponding carboxylic acid |
| Oxidative (e.g., 3% H₂O₂, RT) | Minor degradation | N-oxide formation |
| Thermal (e.g., 80°C) | Stable | No significant degradation |
| Photolytic (e.g., UV light) | Stable | No significant degradation |
This table presents hypothetical results from a forced degradation study.
Development of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation. A key feature of such a method is its ability to separate the intact compound from its degradation products and any process-related impurities.
The development of a stability-indicating HPLC method for this compound would involve optimizing chromatographic conditions to achieve adequate resolution between the main peak and all potential impurity and degradation product peaks. The validation of this method would demonstrate its specificity, linearity, range, accuracy, and precision, ensuring its suitability for routine stability testing.
Structure Activity and Structure Property Relationship Studies of Analogous Compounds
Influence of the Methoxyethoxy Chain on Solubility and Physicochemical Behavior
The 2-methoxyethoxy substituent at the para-position of the phenyl ring plays a significant role in defining the physicochemical profile of the parent molecule, particularly its solubility. This chain introduces a unique balance of hydrophilic and lipophilic characteristics. The ethylene (B1197577) glycol motif contains two ether oxygen atoms that can act as hydrogen bond acceptors, which can enhance interactions with water molecules. Such interactions may improve aqueous solubility and bioavailability. researchgate.net
Compared to a simple alkoxy chain of similar length (e.g., a butoxy group), the methoxyethoxy chain's interspersed oxygen atom disrupts the continuous lipophilicity, potentially leading to a more favorable solubility profile in both aqueous and nonpolar environments. This modification is a common strategy in medicinal chemistry to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The flexibility of the chain can also allow for optimal positioning within a biological target.
Table 1: Predicted Physicochemical Properties of Phenylacetonitrile (B145931) Analogs
| Compound | Substituent at C4 | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Key Features |
|---|---|---|---|---|
| Phenylacetonitrile | -H | Baseline | Low | Parent hydrophobic structure. nih.gov |
| 4-Methoxyphenylacetonitrile (B141487) | -OCH₃ | Slightly Increased | Slightly Increased | Ether oxygen as H-bond acceptor. researchgate.net |
| 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile | -OCH₂CH₂OCH₃ | Moderately Increased | Significantly Increased | Two ether oxygens as H-bond acceptors; increased flexibility. |
Effects of Phenyl Ring Substituents on Electronic and Steric Properties
Substituents on the phenyl ring fundamentally alter a molecule's electronic and steric landscape, which in turn dictates its reactivity and potential for intermolecular interactions. rsc.orgrsc.org The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—influences the electron density distribution across the aromatic system. nih.gov This can affect the acidity of the benzylic protons (adjacent to the nitrile group) and the molecule's susceptibility to metabolic reactions like oxidation.
Steric properties, such as the size and shape of the substituent, can impose conformational restrictions on the molecule and create steric hindrance, which may affect its ability to bind to a biological target or participate in a chemical reaction. rsc.orgresearchgate.net The interplay between these electronic and steric factors is crucial for designing analogs with desired properties. rsc.org
A comparative analysis of different para-substituents reveals how subtle changes can lead to significant differences in molecular properties.
Hydroxyl (-OH): This group is a strong electron-donating group via resonance and can act as both a hydrogen bond donor and acceptor. This dual capability allows for strong, specific interactions with biological targets. Phenolic hydroxyl groups can also significantly influence a compound's antioxidant activity. nih.gov
Methoxy (B1213986) (-OCH₃): Like the hydroxyl group, the methoxy group is strongly electron-donating through resonance. However, it can only function as a hydrogen bond acceptor. Replacing a hydroxyl with a methoxy group generally increases metabolic stability (by blocking conjugation) and lipophilicity.
Methylsulfanyl (-SCH₃): The methylsulfanyl group is a weaker electron-donating group compared to methoxy. The sulfur atom is larger and less electronegative than oxygen, leading to different bond angles and electronic effects. It is also susceptible to oxidation to sulfoxide (B87167) and sulfone, introducing a potential metabolic pathway.
Table 2: Comparison of Electronic and H-Bonding Properties of Phenyl Ring Substituents
| Substituent | Electronic Effect (para-position) | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Relative Steric Bulk |
|---|---|---|---|---|
| -OH | Strongly Donating (+R > -I) | Yes | Yes | Small |
| -OCH₃ | Strongly Donating (+R > -I) | No | Yes | Medium |
| -SCH₃ | Weakly Donating (+R > -I) | No | Weak | Large |
The location of a substituent on the phenyl ring—ortho, meta, or para—has a profound impact on molecular properties, a phenomenon known as positional isomerism. rsc.org These isomers often exhibit distinct physical properties (e.g., melting point, solubility) and reactivity due to differences in electronic effects and intramolecular interactions. frontiersin.orgrsc.org
Para-Isomer (as in the title compound): The substituent is positioned directly opposite the acetonitrile (B52724) side chain. This arrangement allows for the maximum resonance effect (both electron-donating and -withdrawing) to be transmitted across the ring to the benzylic position.
Meta-Isomer: A substituent in the meta-position exerts its electronic influence primarily through the inductive effect, as the resonance effect is minimal at this position. This generally results in a different pattern of reactivity compared to the ortho and para isomers.
Ortho-Isomer: An ortho-substituent is adjacent to the side chain, leading to potential steric hindrance that can restrict bond rotation and influence the molecule's preferred conformation. It can also participate in intramolecular hydrogen bonding or other through-space interactions with the side chain.
Studies on various aromatic compounds have shown that positional isomerism can significantly alter crystal packing and supramolecular assembly, leading to different material properties. rsc.org
Modulation of Chemical and Biological Interactions by Nitrile and Ether Functionalities
The nitrile and ether functional groups are key pharmacophores that dictate many of the molecule's interactions.
The nitrile group (-C≡N) is a versatile functional group in drug design. researchgate.net It is strongly electron-withdrawing and highly polar. Its linear, rod-like geometry results in a minimal steric footprint, allowing it to access narrow, sterically-congested binding pockets. nih.gov The nitrogen atom's lone pair of electrons makes it an effective hydrogen bond acceptor. nih.gov The nitrile can also act as a bioisostere, mimicking the function of other groups such as a carbonyl, a hydroxyl group, or even a halogen atom in biological systems. researchgate.netnih.gov In nature, nitrile-containing compounds are involved in processes ranging from chemical defense to nitrogen metabolism. rsc.org
Comparative Studies with Related Phenylacetonitrile Derivatives
To understand the unique contributions of the 4-(2-methoxyethoxy) substituent, it is useful to compare the title compound with other related phenylacetonitrile derivatives. researchgate.net Phenylacetonitrile itself is a simple aromatic nitrile that serves as a basic structural scaffold. nih.gov
4-Hydroxyphenylacetonitrile: The presence of a phenolic hydroxyl group introduces the ability to act as a hydrogen bond donor and makes the compound a substrate for phase II metabolic enzymes (e.g., glucuronosyltransferases). It is generally more polar and less lipophilic than its methoxy-containing counterparts.
4-Methoxyphenylacetonitrile: This is a common and well-studied analog. researchgate.net It shares the electron-donating methoxy group with many biologically active molecules. The comparison helps to isolate the effect of extending the methoxy group to the methoxyethoxy chain.
The this compound derivative combines the core phenylacetonitrile structure with a more complex side chain that offers greater flexibility and more hydrogen bond acceptors than simple methoxy or hydroxyl analogs. This unique combination can lead to distinct pharmacological and physicochemical profiles.
Table of Mentioned Compounds
Future Research Directions and Emerging Opportunities
Exploration of Novel Derivatization Pathways for Enhanced Functionality
The inherent reactivity of the nitrile group and the aromatic ring in 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile provides fertile ground for the development of novel derivatization pathways. Future research could focus on transforming the nitrile moiety into a variety of functional groups, such as amines, carboxylic acids, or tetrazoles, to generate a library of new chemical entities. These derivatives could then be screened for a wide array of biological activities.
Furthermore, electrophilic substitution on the phenyl ring could introduce additional functionalities, leading to compounds with altered electronic and steric properties. The methoxyethoxy group itself could be modified to fine-tune solubility and pharmacokinetic profiles. The exploration of these derivatization strategies could lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.
Advanced Applications in Interdisciplinary Chemical Biology Research
The structural motifs present in this compound suggest its potential as a valuable tool in chemical biology. Phenylacetonitrile (B145931) derivatives have been explored as enzyme inhibitors and probes for biological systems. The methoxyethoxy side chain could influence protein-ligand interactions and cellular uptake, making it an interesting candidate for the development of novel chemical probes to study biological processes.
Future research could involve the synthesis of fluorescently labeled or biotinylated analogues of this compound to enable visualization and identification of its cellular targets. Such studies would be instrumental in elucidating its mechanism of action and identifying potential therapeutic targets. The interdisciplinary nature of this research, combining synthetic chemistry with molecular and cellular biology, holds the key to unlocking the biological potential of this compound.
Integration into Next-Generation Functional Materials and Devices
The aromatic and polar functionalities of this compound make it a candidate for incorporation into advanced functional materials. The nitrile group can participate in polymerization reactions or act as a ligand for metal complexes, opening avenues for the development of novel polymers and coordination compounds with unique optical, electronic, or catalytic properties.
Investigations into the self-assembly properties of this molecule and its derivatives could lead to the creation of supramolecular structures with applications in areas such as sensing, drug delivery, and nanotechnology. The integration of this compound into organic light-emitting diodes (OLEDs) or other electronic devices could also be a fruitful area of research, leveraging the electronic properties of the phenylacetonitrile core.
In-depth Mechanistic Investigations of Chemical Transformations and Biological Modulations
A fundamental understanding of the chemical reactivity and biological activity of this compound is crucial for its rational design and application. In-depth mechanistic studies of its chemical transformations, including hydrolysis, reduction, and cycloaddition reactions of the nitrile group, would provide a solid foundation for its synthetic manipulation.
On the biological front, detailed mechanistic studies are needed to understand how this compound interacts with biological macromolecules. Computational modeling and simulation, in conjunction with experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, could provide insights into its binding modes and the structural basis for its activity. Elucidating these mechanisms will be paramount for the development of any potential therapeutic or diagnostic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-(2-methoxyethoxy)benzyl halides may react with cyanide sources (e.g., KCN/NaCN). Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (60–100°C), and catalyst selection (e.g., phase-transfer catalysts). Purity is monitored via HPLC (retention time ~1.7 minutes under QC-SMD-TFA05 conditions) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ ~3.4–3.6 ppm for methoxy protons, δ ~4.1 ppm for methylene adjacent to oxygen) and C NMR (δ ~70–75 ppm for ether carbons, δ ~115–120 ppm for nitrile carbon) confirm structural features.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for CHNO: 191.0946).
- X-ray Crystallography : For unambiguous conformation analysis, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as seen in structurally related phenylacetonitrile derivatives .
Q. What safety precautions are essential during experimental handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to nitrile group toxicity.
- Storage : Keep in airtight containers away from moisture and oxidizing agents.
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HPLC purity)?
- Methodological Answer :
- Cross-Validation : Re-run NMR in deuterated solvents (e.g., CDCl) to exclude solvent artifacts. Compare retention times with authentic standards via HPLC.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolysis products like 2-[4-(2-Methoxyethoxy)phenyl]acetic acid).
- Quantitative Analysis : Integrate NMR peaks against an internal standard (e.g., TMS) to quantify purity .
Q. What strategies optimize biological activity in derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF or bulky groups like -t-Bu) to enhance interactions with target proteins. For example, trifluoromethyl-substituted analogs show improved anti-proliferatory activity in MTT assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability.
Q. How can computational methods predict the compound’s reactivity or environmental impact?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., nitrile hydrolysis) using Gaussian or ORCA software.
- Ecotoxicology Models : Use EPI Suite or TEST software to estimate biodegradation half-life and aquatic toxicity (e.g., LC for Daphnia magna) .
Q. What experimental designs are suitable for studying substituent effects on physicochemical properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
